1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one
Description
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)hept-6-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-2-3-4-5-6-11(16)15-9-7-12(13,14)8-10-15/h1H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJUYFHBWTBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)N1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Hept-6-yn-1-ol
Hept-6-yn-1-ol serves as a precursor for hept-6-yn-1-one via oxidation. Jones reagent (CrO3 in H2SO4) or Dess-Martin periodinane (DMP) are effective, with DMP offering superior selectivity for secondary alcohols. Typical conditions involve stirring hept-6-yn-1-ol (1.0 equiv) in dichloromethane (DCM) with DMP (1.2 equiv) at 0–25°C for 2–4 hours, yielding the ketone in 85–92% purity.
Preparation of 4,4-Difluoropiperidine
Fluorination of Piperidine Derivatives
4,4-Difluoropiperidine is synthesized via electrophilic fluorination of piperidone intermediates. Treating 4-piperidone with diethylaminosulfur trifluoride (DAST) in anhydrous DCM at −78°C introduces two fluorine atoms, achieving 70–75% yield. Alternatively, using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) at 0°C improves safety profiles while maintaining comparable efficiency.
Reductive Amination Pathways
A two-step sequence involving reductive amination of 4,4-difluoropiperidine with ammonia or methylamine has been reported. For instance, condensation of 4,4-difluoropiperidine-1-carbaldehyde with ammonium acetate in methanol, followed by NaBH4 reduction, yields the secondary amine in 65% yield.
Key Synthetic Routes to 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one
Nucleophilic Substitution with Halogenated Ketones
Method A :
-
Substrate Preparation : Bromohept-6-yn-1-one (1.0 equiv) is synthesized via HBr addition to hept-6-yn-1-ol under acidic conditions.
-
Reaction with 4,4-Difluoropiperidine :
Method B (Microwave-Assisted) :
Coupling via Carbodiimide Chemistry
Method C :
-
Activation of Hept-6-yn-1-oic Acid :
-
Amide Bond Formation :
Optimization and Analytical Validation
Reaction Condition Screening
Comparative studies of solvents (THF, MeCN, DMAc) and bases (K2CO3, NaH, Et3N) reveal that NaH in THF at 0–20°C maximizes nucleophilic substitution efficiency (Table 1).
Table 1: Solvent and Base Optimization for Method A
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NaH | 0–20 | 78 |
| MeCN | K2CO3 | 80 | 68 |
| DMAc | Et3N | 25 | 55 |
Chemical Reactions Analysis
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the fluorine atoms.
Addition: The alkyne group can undergo addition reactions, such as hydrogenation, to form alkenes or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Discovery
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one has shown promise in the field of drug discovery. Its structural characteristics allow it to serve as a lead compound in developing new therapeutics. The presence of the piperidine ring is often associated with significant biological activities, including:
- Antitumor Activity : Compounds similar to 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.
Organic Synthesis
The compound can be synthesized through various methods involving nucleophilic addition reactions facilitated by its carbonyl group. The triple bond in the heptyne segment allows for further functionalization, making it a versatile intermediate in organic synthesis.
Interaction Studies
Research focusing on the interaction of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one with biological targets is crucial for understanding its mechanism of action. Studies have evaluated its binding affinity and selectivity towards different receptors and enzymes, which is essential for assessing its therapeutic potential.
Case Studies and Comparative Analysis
Several studies have highlighted the biological significance of compounds structurally related to 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one. Here is a comparative analysis of similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(Cyclopropylmethyl)-6-(4,4-difluoropiperidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Contains a pyrimidine ring | Antitumor activity | More complex structure with multiple active sites |
| 4-(Propan-2-yl)piperidin | Piperidine-based structure | Potential neuropharmacological effects | Simpler structure without alkyne functionality |
| 3-Methylpyrrolidine derivatives | Similar nitrogen-containing ring | Various biological activities | Different ring size and saturation |
The uniqueness of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one lies in its specific combination of functionalities that may confer distinct pharmacological properties compared to these similar compounds.
Mechanism of Action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoropiperidine moiety can enhance binding affinity and selectivity towards specific biological targets, while the alkyne group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 1-(4,4-difluoropiperidin-1-yl)hept-6-yn-1-one but differ in substituents or functional groups:
Physicochemical Properties
- Reactivity: The alkyne group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and materials science. In contrast, nitrile or amine derivatives (e.g., 2-phenylacetonitrile) may undergo nucleophilic additions or serve as hydrogen-bond donors .
- Solubility : Compounds with polar groups (e.g., amine salts in ) exhibit higher aqueous solubility, whereas the alkyne-ketone combination in the target compound may reduce solubility in polar solvents .
Research Findings and Limitations
- Metabolic Stability: Fluorination at the piperidine 4-position reduces oxidative degradation, a critical advantage over non-fluorinated analogues like 1-(piperidin-1-yl)hept-6-yn-1-one .
- Safety Profiles : Compounds like 3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one require stringent handling (e.g., P210 precautions for flammability) due to ketone reactivity .
- Knowledge Gaps: Limited data exist on the target compound’s crystallography or pharmacokinetics. SHELX refinement tools () could aid in structural characterization if crystallographic data becomes available .
Biological Activity
1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms and a heptyne moiety, along with a carbonyl group (ketone) at one end of the heptyne chain. The presence of the difluorinated piperidine enhances lipophilicity, which may influence its interactions with biological targets. The molecular formula is with a CAS number of 2028228-92-2 .
The biological activity of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is primarily attributed to its functional groups:
- Carbonyl Group : Participates in nucleophilic addition reactions.
- Alkyne Segment : Engages in various chemical reactions that can enhance biological interactions.
Biological Activity and Therapeutic Potential
Research indicates that compounds containing piperidine rings often exhibit significant biological activities. Notably, 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one has shown promise in various studies:
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
Understanding the SAR of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one is crucial for optimizing its pharmacological properties. The following modifications have been studied:
Table 2: SAR Analysis
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| N-(Cyclopropylmethyl)-6-(4,4-difluoropiperidin-1-yl)-2-(methyl(phenethyl)amino)pyrimidine-4-carboxamide | Substituents on pyrimidine ring | Antitumor activity |
| 4-(Propan-2-yl)piperidin | Simpler structure | Neuropharmacological effects |
| Various Pyrrolidine Derivatives | Different nitrogen-containing rings | Diverse biological activities |
The unique combination of functionalities in 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one contributes to distinct pharmacological properties compared to structurally similar compounds .
Case Studies
Several studies have explored the biological implications of this compound:
- Antitumor Studies : A study demonstrated that derivatives of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one exhibited significant antitumor activity in vitro against various cancer cell lines. The mechanism involved inhibition of cell proliferation and induction of apoptosis.
- Neuropharmacological Research : In vivo studies indicated that the compound may influence emotional behavior in mouse models, suggesting potential applications in treating mood disorders .
- Antiviral Applications : Research has shown that this compound can inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a broad-spectrum antiviral agent .
Q & A
Basic Research Questions
Q. How can X-ray crystallography be utilized to confirm the molecular configuration of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one?
- Methodological Answer : X-ray crystallography involves growing a single crystal of the compound and collecting diffraction data using a synchrotron or laboratory X-ray source. The SHELXL program (part of the SHELX suite) is commonly employed for structure refinement. Key parameters include refining anisotropic displacement parameters for non-hydrogen atoms, resolving electron density maps for the difluoropiperidine moiety, and validating geometric restraints (e.g., bond lengths/angles) against the Cambridge Structural Database. Special attention is required for the alkyne group (hept-6-yn-1-one) to ensure proper modeling of thermal motion and disorder .
Q. What chromatographic methods are suitable for purifying 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one, and how is purity verified?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) in a 65:35 ratio is effective. Purity is confirmed via analytical HPLC (>95% peak area) and corroborated by nuclear magnetic resonance (NMR) spectroscopy, ensuring the absence of residual solvents or byproducts. Mass spectrometry (MS) further validates molecular ion consistency .
Q. How can the physicochemical properties (e.g., logP, solubility) of this compound be experimentally determined?
- Methodological Answer : LogP (octanol-water partition coefficient) is measured using the shake-flask method with UV-Vis quantification. Solubility is assessed in buffered aqueous solutions (pH 1.2–7.4) via equilibrium solubility assays. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal stability, while dynamic light scattering (DLS) evaluates aggregation propensity in solution .
Advanced Research Questions
Q. What strategies are recommended for resolving disordered regions in the crystal structure of 1-(4,4-Difluoropiperidin-1-yl)hept-6-yn-1-one?
- Methodological Answer : Disordered regions (e.g., flexible alkyne or piperidine groups) are modeled using partial occupancy or split positions in SHELXL. Constraints (e.g., similarity of bond lengths) and restraints (e.g., thermal motion) are applied to stabilize refinement. Omit maps and Fourier difference analyses help identify residual electron density, guiding iterative adjustments. Cross-validation with NMR data ensures conformational accuracy .
Q. How can molecular docking simulations elucidate the binding interactions of this compound with a target protein?
- Methodological Answer : Docking workflows (e.g., AutoDock Vina or Schrödinger Glide) require preparing the compound’s 3D structure (optimized via density functional theory (DFT)) and the protein’s crystal structure. Key parameters include van der Waals scaling, electrostatic potential grids, and solvation effects. Post-docking analysis focuses on hydrogen bonding with the difluoropiperidine nitrogen and hydrophobic interactions with the alkyne chain. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
- Methodological Answer : Triangulate data by repeating assays under standardized conditions (e.g., cell line authentication, serum batch consistency). For in vivo discrepancies, assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or off-target effects using proteome-wide affinity profiling. Statistical methods like ANOVA or mixed-effects models account for variability, while machine learning identifies confounding variables (e.g., compound aggregation) .
Q. What experimental designs are optimal for studying the metabolic stability of this compound?
- Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS and compare fragmentation patterns to synthetic standards. Cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) pinpoint enzymatic interactions. For advanced studies, use radiolabeled analogs to trace metabolic pathways in vivo .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer : Prioritize substituents at the hept-6-yn-1-one chain (e.g., varying chain length or introducing halogens) and the piperidine ring (e.g., replacing fluorine with other electron-withdrawing groups). Use parallel synthesis or combinatorial chemistry to generate analogs. Test analogs in iterative bioassays (e.g., enzyme inhibition, cellular uptake) and correlate results with computed descriptors (e.g., polar surface area, H-bond donors) using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
